molecular formula C10H10BrNO3 B1521776 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine CAS No. 1186311-21-6

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine

Cat. No.: B1521776
CAS No.: 1186311-21-6
M. Wt: 272.09 g/mol
InChI Key: RYFJQGIXXKWTRM-UHFFFAOYSA-N
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Description

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.10 g/mol . It is a member of the furo[3,2-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine typically involves the bromination of a furo[3,2-b]pyridine precursor followed by the introduction of the dimethoxymethyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride.

Scientific Research Applications

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The exact pathways involved can vary based on the biological system being studied .

Comparison with Similar Compounds

6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine can be compared with other similar compounds in the furo[3,2-b]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

6-bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-13-10(14-2)9-4-7-8(15-9)3-6(11)5-12-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJQGIXXKWTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(O1)C=C(C=N2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674081
Record name 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-21-6
Record name 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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